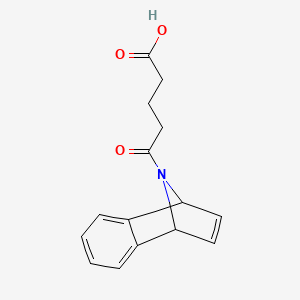
Diethyl 2-hydroxy-3-methylene-2-phenylsuccinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-hydroxy-3-methylene-2-phenylsuccinate is an organic compound with a complex structure that includes both ester and hydroxyl functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-hydroxy-3-methylene-2-phenylsuccinate typically involves the esterification of a suitable precursor. One common method involves the reaction of diethyl succinate with phenylacetaldehyde in the presence of a base catalyst. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-throughput screening and automated systems can further enhance the scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2-hydroxy-3-methylene-2-phenylsuccinate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The methylene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of diethyl 2-oxo-3-methylene-2-phenylsuccinate.
Reduction: Formation of diethyl 2-hydroxy-3-methylene-2-phenylbutanediol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Diethyl 2-hydroxy-3-methylene-2-phenylsuccinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism by which Diethyl 2-hydroxy-3-methylene-2-phenylsuccinate exerts its effects involves interactions with specific molecular targets. The hydroxyl and ester groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The methylene group can participate in various biochemical pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl 2-phenylsuccinate: Lacks the hydroxyl and methylene groups, resulting in different reactivity and applications.
Diethyl 2-hydroxy-3-methylsuccinate: Similar structure but with a methyl group instead of a methylene group, leading to different chemical properties
Uniqueness
Diethyl 2-hydroxy-3-methylene-2-phenylsuccinate is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides a versatile platform for the development of new compounds with potential therapeutic and industrial uses.
Eigenschaften
Molekularformel |
C15H18O5 |
|---|---|
Molekulargewicht |
278.30 g/mol |
IUPAC-Name |
diethyl 2-hydroxy-3-methylidene-2-phenylbutanedioate |
InChI |
InChI=1S/C15H18O5/c1-4-19-13(16)11(3)15(18,14(17)20-5-2)12-9-7-6-8-10-12/h6-10,18H,3-5H2,1-2H3 |
InChI-Schlüssel |
UTNOMQGASMCVKM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=C)C(C1=CC=CC=C1)(C(=O)OCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(8aR)-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl] 2-methylbut-2-enoate](/img/structure/B14802258.png)


![2-(hydroxymethyl)-6-[(2S)-6-methyl-2-[(8R,10R,14R)-3,6,12-trihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-5-en-2-yl]oxyoxane-3,4,5-triol](/img/structure/B14802272.png)

![4,4'-[1,3-Phenylenebis(1-methyl-ethylidene)]bisphenyl cyanate](/img/structure/B14802278.png)
![2-{[4-(acetylamino)phenyl]sulfonyl}-N-phenylhydrazinecarboxamide](/img/structure/B14802294.png)
![(S)-12-((R)-10-Chloro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)-7-hydroxy-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione](/img/structure/B14802305.png)
![N,N'-bis[(E)-(2,4-dichlorophenyl)methylidene]-2-nitrobenzene-1,4-diamine](/img/structure/B14802314.png)

![4-Methyl-1H-benzo[d]imidazol-5-ol](/img/structure/B14802323.png)

![N,N'-bis[4-(piperidin-1-ylsulfonyl)phenyl]pentanediamide](/img/structure/B14802332.png)

